molecular formula C14H11BrN4S B2584512 3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1351653-45-6

3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2584512
CAS No.: 1351653-45-6
M. Wt: 347.23
InChI Key: YVFPOMINTFPPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a 4-bromobenzylthio group and at the 6-position with a 1H-pyrazol-1-yl moiety. The pyridazine scaffold is known for its electron-deficient aromatic system, which facilitates diverse reactivity and interactions in medicinal and materials chemistry. This compound is of interest in drug discovery, particularly for targeting enzymes or receptors where such substituents modulate binding affinity and selectivity .

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4S/c15-12-4-2-11(3-5-12)10-20-14-7-6-13(17-18-14)19-9-1-8-16-19/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFPOMINTFPPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the following steps:

    Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 4-bromobenzylthio group: This step involves the nucleophilic substitution of a bromobenzyl halide with a thiol group.

    Attachment of the 1H-pyrazol-1-yl group: This can be done through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted pyridazine derivatives.

Scientific Research Applications

3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: This compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context.

Comparison with Similar Compounds

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

This analogue (reported in Acta Crystallographica Section E) replaces the 4-bromobenzylthio group with a piperidin-1-yl substituent. Key differences include:

  • Electronic Effects : The piperidine group is electron-donating due to its lone-pair electrons, contrasting with the electron-withdrawing nature of the 4-bromobenzylthio group.
  • Solubility : Piperidine likely enhances aqueous solubility compared to the hydrophobic 4-bromobenzylthio moiety.
  • Crystallographic Data : The pyridazine ring in this compound exhibits bond lengths and angles consistent with minimal steric strain (N1–C2 = 1.34 Å, C3–N4 = 1.32 Å), whereas bromine and sulfur in the target compound may induce torsional distortions .

Pyrazole-Substituted Pyridazines with Thiazole/Hydrazine Moieties

Compounds such as 1-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl)hydrazine (from Pyrazole-carboxaldehydes...) feature additional heterocycles. These systems demonstrate:

  • Synthetic Complexity: Multi-step syntheses involving ω-bromoacetophenone and diazonium salts contrast with the more straightforward thioether formation in the target compound .

Tabulated Comparison of Key Properties

Property 3-((4-Bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Thiazole-Hydrazine Pyridazine Derivatives
Substituent Electronic Effect Electron-withdrawing (Br, S) Electron-donating (N-piperidine) Variable (thiazole: electron-deficient)
Solubility Low (hydrophobic S-aryl group) Moderate (polar piperidine) Low to moderate
Crystallographic Tools SHELXL, ORTEP-3 SHELXS, WinGX Not explicitly reported
Bioactivity Potential Halogen bonding (Br), H-bonding (pyrazole) Enhanced solubility for CNS targets Broad-spectrum (thiazole antimicrobial)

Research Findings and Implications

  • Structural Flexibility : The 4-bromobenzylthio group in the target compound introduces torsional flexibility, as observed in SHELXL-refined structures, which may aid in conformational adaptation during protein binding .
  • Halogen Bonding : The bromine atom in the target compound is positioned to participate in halogen bonding (distance ~3.3 Å to acceptor atoms), a feature absent in piperidine or thiazole analogues .
  • Synthetic Accessibility : The thioether linkage in the target compound simplifies synthesis compared to multi-step routes for thiazole derivatives, though bromine substitution may require careful optimization to avoid byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.